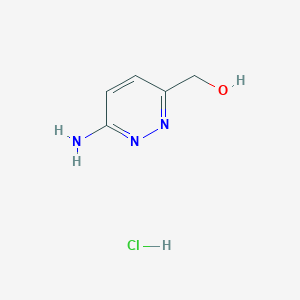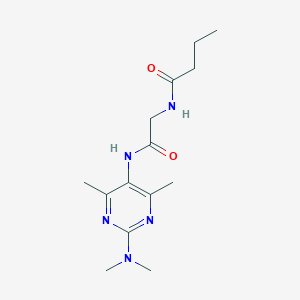
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. These compounds are crucial in biochemistry as they are involved in a variety of biochemical processes, including the structure of DNA and RNA, as well as in cellular energy transfer via compounds like ATP.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Introduction of the Isopentylthio Group: : The initial step often involves a substitution reaction where an isopentylthio group is introduced to the purine ring.
Methylation: : The methylation at the 3-position is achieved through alkylation reactions using reagents like methyl iodide in the presence of a base.
Addition of Phenoxyethyl Group: : The 7-position is modified through a nucleophilic substitution reaction to attach the phenoxyethyl group.
Industrial Production Methods: Industrially, these reactions can be optimized for higher yields through:
Catalysts: : Using catalysts like palladium to accelerate the reactions.
Reaction Conditions: : Controlling temperature, pressure, and pH to ensure optimal reaction conditions.
Purification: : Employing chromatography techniques for purification to achieve high purity levels of the compound.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: : Reduction reactions can convert certain groups into their respective alcohols or amines.
Substitution: : The compound can engage in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are common choices.
Solvents: : Reactions often use solvents like dichloromethane, dimethyl sulfoxide, or ethanol.
Sulfoxides and Sulfones: : Formed from oxidation reactions.
Alcohols and Amines: : Result from reduction reactions.
Functionalized Derivatives: : Produced from substitution reactions.
科学的研究の応用
Chemistry:
Used as intermediates in the synthesis of more complex organic molecules.
Studied for its potential role in inhibiting enzymes involved in nucleic acid metabolism.
Investigated for its potential therapeutic effects in treating diseases related to purine metabolism abnormalities.
Utilized in the manufacture of specialized chemicals and pharmaceuticals.
作用機序
Molecular Targets and Pathways:
Inhibition of Enzymes: : It can inhibit certain enzymes, thus affecting pathways involving purine metabolism.
Interaction with Receptors: : The compound may bind to specific receptors, influencing cellular responses.
類似化合物との比較
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is unique in its specific substitution pattern on the purine ring, which imparts distinct biochemical properties.
Similar Compounds:Caffeine: : Another purine derivative, known for its stimulant effects.
Theophylline: : Used in respiratory diseases like asthma.
Azathioprine: : An immunosuppressive drug used in organ transplantation.
These compounds share a similar purine backbone but differ in their functional groups, affecting their biological activities and applications.
And there you have it—a detailed dive into the world of this compound. Fascinating stuff, isn’t it?
特性
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-(2-phenoxyethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13(2)9-12-27-19-20-16-15(17(24)21-18(25)22(16)3)23(19)10-11-26-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBYXSGZUTUTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2537551.png)
![2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2537554.png)

![N-(2,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2537556.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)



![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)
![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)
![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
![3-allyl-5-(4-fluorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2537570.png)

